

A Comprehensive Technical Guide to 5-Fluoro-2-methylpyrimidine-4,6-diol

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Compound of Interest

Compound Name: 5-Fluoro-2-methylpyrimidine-4,6-diol

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **5-Fluoro-2-methylpyrimidine-4,6-diol** is limited in publicly accessible literature. This guide provides a comprehensive overview based on established principles of organic chemistry, extrapolation from closely related analogs such as 4,6-dihydroxy-2-methylpyrimidine and the well-studied antimetabolite 5-fluorouracil, and theoretical predictions. All experimental protocols and quantitative data should be considered predictive and require experimental validation.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and natural biomolecules, including the nucleobases uracil, thymine, and cytosine. The introduction of a fluorine atom into organic molecules can dramatically alter their physical, chemical, and biological properties, often enhancing metabolic stability and binding affinity. The classic example is 5-fluorouracil (5-FU), a pyrimidine analog that has been a mainstay in cancer chemotherapy for decades.^[1]

This technical guide focuses on the molecular structure, properties, and potential applications of **5-Fluoro-2-methylpyrimidine-4,6-diol** (CAS Number: 1598-63-6). While this specific molecule is not extensively characterized in the literature, its structural similarity to both 5-FU and other bioactive pyrimidines suggests it as a compound of significant interest for research

and development. This document will provide a detailed, predictive analysis of its molecular characteristics, potential synthetic routes, and hypothesized biological activity.

Molecular Structure and Properties

Tautomerism

A critical feature of pyrimidines with hydroxyl groups at positions 4 and 6 is their existence in a tautomeric equilibrium. **5-Fluoro-2-methylpyrimidine-4,6-diol** can exist in several forms: the diol form, two keto-enol forms, and the diketo form. In solution and the solid state, the equilibrium for similar pyrimidinediols heavily favors the more stable diketo tautomer, 5-Fluoro-2-methyl-1H-pyrimidine-4,6(5H)-dione, due to the stability of the amide-like functionality and potential for intermolecular hydrogen bonding.^{[2][3]} The high electronegativity of the fluorine atom at the 5-position is expected to further influence the electronic distribution within the ring but is unlikely to shift the equilibrium away from the diketo form.^[4]

Caption: Tautomeric equilibrium of **5-Fluoro-2-methylpyrimidine-4,6-diol**.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the molecule.

Property	Predicted/Known Value	Reference>Note
CAS Number	1598-63-6	[5]
Molecular Formula	C ₅ H ₅ FN ₂ O ₂	Calculated
Molecular Weight	144.11 g/mol	Calculated
Appearance	Predicted: White to off-white solid	By analogy
Melting Point	Predicted: >300 °C	By analogy to parent
pKa	Predicted: ~7.5 - 8.5	Electron-withdrawing effect of F lowers pKa compared to uracil
Solubility	Sparingly soluble (32 g/L) at 25 °C	[5]
Density	1.59 ± 0.1 g/cm ³	[5]

Predicted Spectroscopic Data

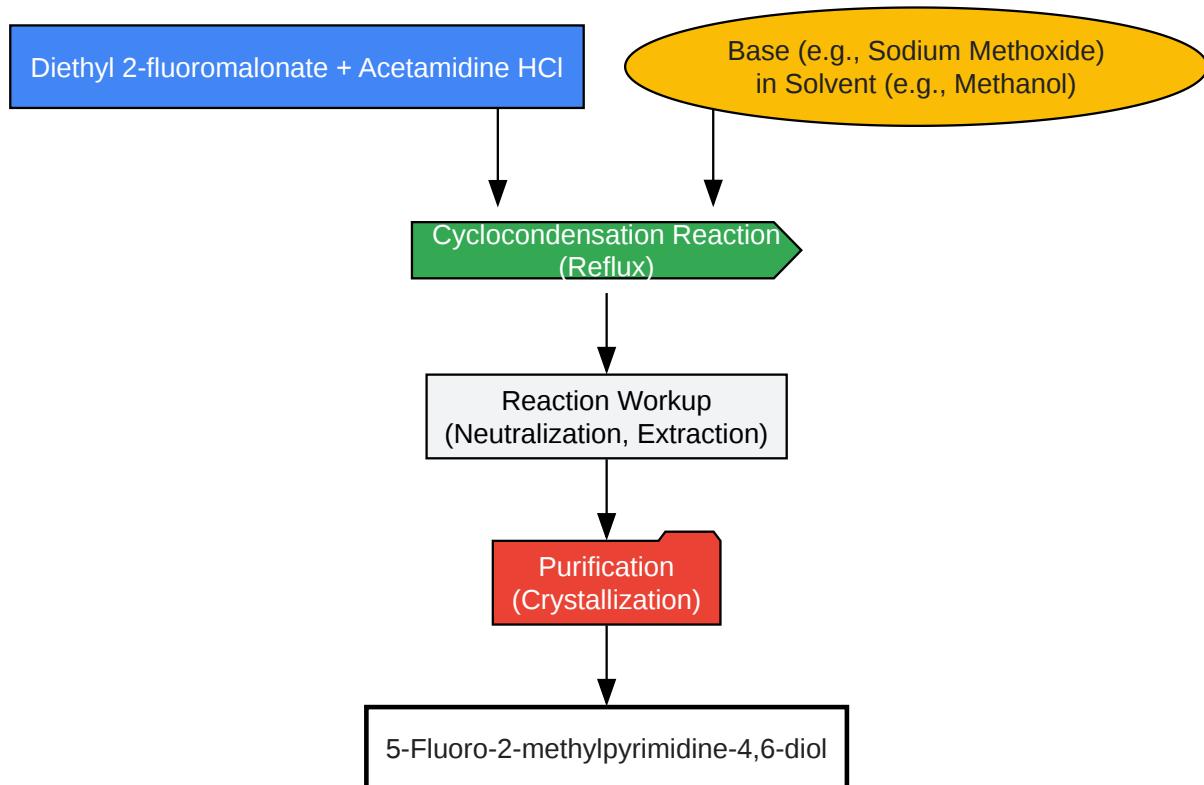
Spectroscopic analysis is essential for structural elucidation. The following data are predicted based on the expected major (diketo) tautomer and data from analogous structures.

Spectroscopy	Predicted Chemical Shifts (δ) and Coupling Constants (J)
^1H NMR	CH_3 (C2): ~2.2-2.4 ppm (singlet, 3H) H (C5): ~5.0-5.3 ppm (doublet, $^1\text{J}_{\text{HF}} \approx 45\text{-}50$ Hz, 1H) NH (N1, N3): ~10-12 ppm (broad singlets, 2H, may exchange with D_2O)
^{13}C NMR	CH_3 (C2): ~20-25 ppmC2: ~150-155 ppmC4, C6 (C=O): ~165-175 ppm (doublets, 3) $\text{J}_{\text{CF}} \approx 5\text{-}10$ Hz)C5: ~85-95 ppm (doublet, $^1\text{J}_{\text{CF}} \approx 170\text{-}190$ Hz)
^{19}F NMR	F (C5): -165 to -175 ppm (referenced to CFCl_3 , doublet of quartets due to coupling with H at C5 and potentially longer-range coupling with CH_3 protons)
IR (cm^{-1})	N-H stretch: 3100-3300 (broad)C-H stretch: 2900-3000C=O stretch (Amide I): 1650-1720 (strong, likely two bands)C-N stretch: 1200-1350C-F stretch: 1000-1100

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to **5-Fluoro-2-methylpyrimidine-4,6-diol** involves the cyclocondensation reaction between a fluorinated 1,3-dicarbonyl equivalent and acetamidine. [6]

Synthetic Workflow

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Caption: Proposed synthetic workflow for **5-Fluoro-2-methylpyrimidine-4,6-diol**.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize **5-Fluoro-2-methylpyrimidine-4,6-diol**.

Reagents:

- Diethyl 2-fluoromalonate
- Acetamidine hydrochloride
- Sodium methoxide (solid or as a solution in methanol)
- Anhydrous methanol

- Concentrated hydrochloric acid
- Deionized water
- Diethyl ether

Procedure:

- Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with anhydrous methanol (100 mL) under a nitrogen atmosphere.
- Base Addition: Sodium methoxide (2.0 equivalents) is carefully added to the methanol and stirred until completely dissolved.
- Reagent Addition: Diethyl 2-fluoromalonate (1.0 equivalent) and acetamidine hydrochloride (1.05 equivalents) are added sequentially to the stirred solution.
- Cyclocondensation: The reaction mixture is heated to reflux (approximately 65 °C) and maintained for 6-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Solvent Removal: After the reaction is complete, the mixture is cooled to room temperature, and the methanol is removed under reduced pressure using a rotary evaporator.
- Workup: The resulting residue is dissolved in a minimum amount of cold deionized water (50 mL). The solution is then cooled in an ice bath and slowly acidified with concentrated hydrochloric acid to a pH of 2-3, which should cause the product to precipitate.
- Isolation: The precipitate is stirred in the ice bath for 1 hour to ensure complete crystallization. The solid product is then collected by vacuum filtration, washed with a small amount of ice-cold water, followed by a wash with cold diethyl ether.
- Drying and Characterization: The white solid is dried under vacuum to yield the final product. The structure and purity should be confirmed using ^1H NMR, ^{13}C NMR, ^{19}F NMR, IR spectroscopy, and mass spectrometry.

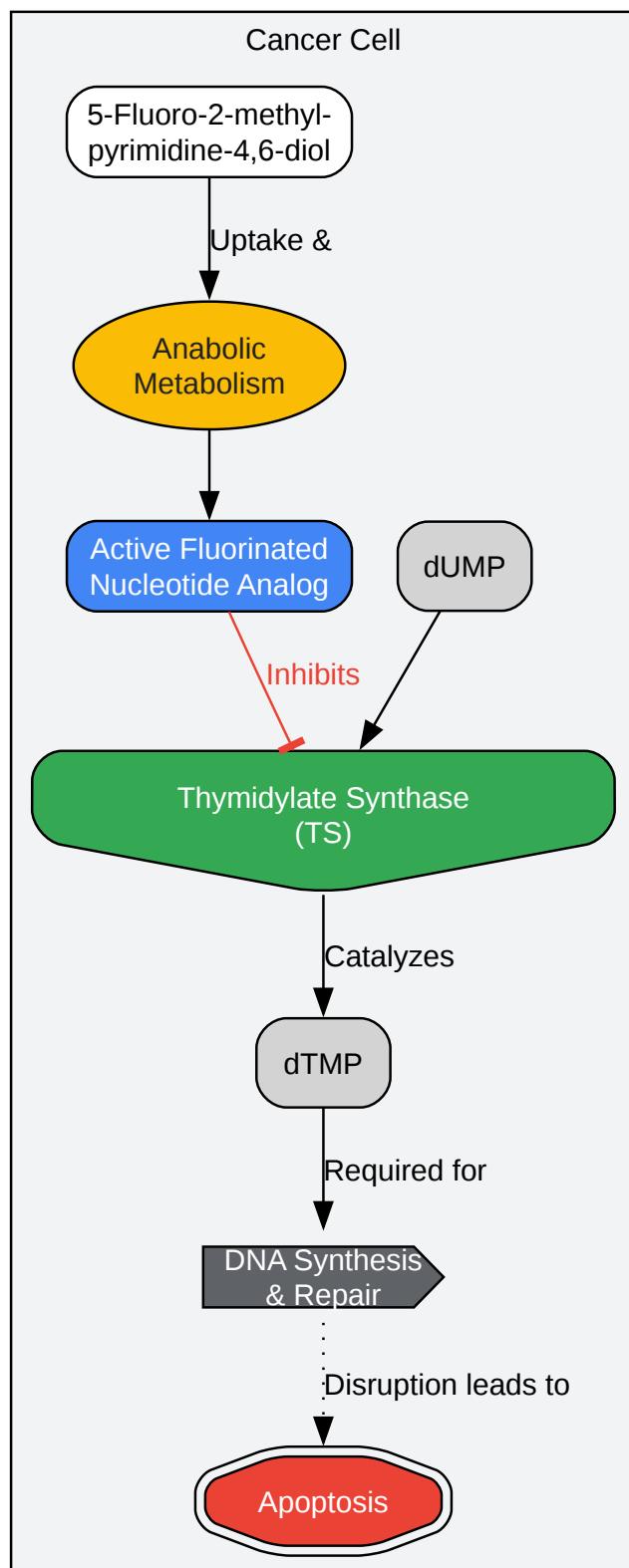
Potential Biological Activity and Signaling Pathways

Hypothesized Mechanism of Action

By analogy to 5-fluorouracil, **5-Fluoro-2-methylpyrimidine-4,6-diol** is hypothesized to function as an antimetabolite.^{[7][8]} For it to be active, it would likely require intracellular anabolic conversion to a nucleotide analog. The key mechanism of action is predicted to be the inhibition of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.^{[9][10]}

Proposed Metabolic Activation and Signaling Pathway

- **Cellular Uptake:** The compound would enter the cell, likely through nucleobase transporters.
- **Anabolic Conversion:** Intracellularly, it would undergo a series of enzymatic reactions, potentially initiated by a kinase or phosphorylase, to form a fluorinated deoxyribonucleoside monophosphate analog.
- **TS Inhibition:** This active metabolite would then form a stable ternary complex with thymidylate synthase (TS) and its cofactor, 5,10-methylenetetrahydrofolate (CH₂THF).^{[7][11]} This covalent complex irreversibly inhibits the enzyme.
- **Downstream Effects:** The inhibition of TS leads to a depletion of the dTMP pool, causing an imbalance in deoxynucleotide triphosphates (dNTPs). This "thymineless death" disrupts DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.^[8]



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Caption: Proposed mechanism of action for **5-Fluoro-2-methylpyrimidine-4,6-diol**.

Conclusion

While direct experimental data remains scarce, this guide provides a robust theoretical framework for understanding **5-Fluoro-2-methylpyrimidine-4,6-diol**. Based on the well-established principles of pyrimidine chemistry and the profound biological effects of fluorination, this compound represents a promising candidate for further investigation. Its predicted properties and hypothesized mechanism of action as a thymidylate synthase inhibitor warrant its synthesis and evaluation as a potential novel antineoplastic agent. The experimental protocols and predictive data herein serve as a foundation for researchers to embark on the empirical validation and exploration of this intriguing molecule.

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